2-methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole
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Overview
Description
2-methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole is an organic compound that features a benzoxazole ring substituted with a methyl group and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole typically involves the reaction of 2-methyl-4-hydroxy-1,3-benzoxazole with an epoxide-containing reagent under basic conditions. The reaction proceeds through the nucleophilic substitution of the hydroxyl group by the oxirane ring, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety.
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming a diol.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions, where nucleophiles attack the less hindered carbon of the epoxide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of diols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and other advanced materials due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is harnessed in various applications, including polymerization and cross-linking reactions.
Comparison with Similar Compounds
- 4-[(oxiran-2-yl)methoxy]benzoic acid
- 4-acetoxybenzoic acid
- Bisphenol F diglycidyl ether
Comparison:
- 4-[(oxiran-2-yl)methoxy]benzoic acid: Similar in having an oxirane ring, but differs in the presence of a carboxylic acid group instead of a benzoxazole ring.
- 4-acetoxybenzoic acid: Lacks the oxirane ring but has an acetoxy group, making it less reactive in certain types of reactions.
- Bisphenol F diglycidyl ether: Contains two oxirane rings and is used extensively in the production of epoxy resins, highlighting the versatility of oxirane-containing compounds.
Properties
CAS No. |
2411199-04-5 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
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